Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate
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Overview
Description
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-4-fluoro-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, while reduction reactions can convert the ester to the corresponding alcohol.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the hydroxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the ester group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-chloro-4-fluoro-2-methoxybenzoate if methanol is the nucleophile.
Oxidation: The major product is 5-chloro-4-fluoro-2-hydroxybenzaldehyde.
Reduction: The major product is 5-chloro-4-fluoro-2-hydroxybenzyl alcohol.
Hydrolysis: The major products are 5-chloro-4-fluoro-2-hydroxybenzoic acid and ethanol.
Scientific Research Applications
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-4-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate can be compared with similar compounds such as:
Ethyl 5-chloro-2-hydroxybenzoate: Lacks the fluoro group, resulting in different reactivity and biological activity.
Ethyl 4-fluoro-2-hydroxybenzoate: Lacks the chloro group, leading to variations in chemical properties and applications.
Ethyl 5-chloro-4-hydroxybenzoate:
The presence of both chloro and fluoro groups in this compound makes it unique, providing a combination of properties that can be exploited in various applications.
Properties
Molecular Formula |
C9H8ClFO3 |
---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
ethyl 5-chloro-4-fluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4,12H,2H2,1H3 |
InChI Key |
DRQKQYMKJISYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1O)F)Cl |
Origin of Product |
United States |
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